3-(((Trifluoromethyl)sulfonyl)methyl)azetidine
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Overview
Description
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine is a compound with the molecular formula C5H8F3NO2S and a molecular weight of 203.18 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a trifluoromethylsulfonyl group, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(((Trifluoromethyl)sulfonyl)methyl)azetidine, often involves the cyclization of suitable precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for azetidines typically involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The azetidine ring can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing trifluoromethylsulfonyl group.
Ring-Opening Reactions: The strained azetidine ring can be opened by nucleophiles, leading to the formation of diverse products.
Cross-Coupling Reactions: The compound can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Palladium and copper catalysts are often used in cross-coupling reactions.
Solvents: Typical solvents include tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening can yield amines, alcohols, or thiols, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(((Trifluoromethyl)sulfonyl)methyl)azetidine involves its ability to undergo nucleophilic ring-opening reactions. The electron-withdrawing trifluoromethylsulfonyl group activates the azetidine ring, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications to create complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
Triflidic Acid:
Trifluoromethylated Pharmaceuticals: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and exhibit significant biological activity.
Uniqueness
3-(((Trifluoromethyl)sulfonyl)methyl)azetidine is unique due to its combination of an azetidine ring and a trifluoromethylsulfonyl group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C5H8F3NO2S |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonylmethyl)azetidine |
InChI |
InChI=1S/C5H8F3NO2S/c6-5(7,8)12(10,11)3-4-1-9-2-4/h4,9H,1-3H2 |
InChI Key |
DSHAZRYTRQAJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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